molecular formula C14H23N3O8S B8217973 Avibactam tomilopil CAS No. 2245880-46-8

Avibactam tomilopil

Numéro de catalogue B8217973
Numéro CAS: 2245880-46-8
Poids moléculaire: 393.42 g/mol
Clé InChI: JHSLCXRZVJOZQZ-ZJUUUORDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Avibactam tomilopil is a useful research compound. Its molecular formula is C14H23N3O8S and its molecular weight is 393.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Avibactam as a β-Lactamase Inhibitor

Avibactam is a non-β-lactam β-lactamase inhibitor with a broad spectrum of activity, inhibiting class A, class C, and some class D β-lactamases. This capability allows it to extend the effectiveness of β-lactam antibiotics against multidrug-resistant pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae spp. Avibactam's mechanism of action involves reversible covalent inhibition, contrasting with other β-lactamase inhibitors, and it has shown potential in addressing class C-mediated resistance in both hospital- and community-acquired infections (Lahiri et al., 2014).

Avibactam in Combination with β-Lactam Antibiotics

In vitro studies have demonstrated the enhanced antibacterial activity of avibactam when combined with β-lactam antibiotics like imipenem, cefepime, and ceftazidime against various Gram-negative bacteria, including strains producing OXA-48 β-lactamase (Aktaş et al., 2012). Ceftazidime-avibactam has been found highly effective for empiric treatment of complicated urinary tract infections, including those caused by ceftazidime-nonsusceptible pathogens, suggesting its use as an alternative to carbapenems in such cases (Wagenlehner et al., 2016).

Structural Insights and Binding Mechanisms

Avibactam's binding modes and structural interactions with β-lactamase enzymes like CTX-M-15 and Pseudomonas aeruginosa AmpC have been elucidated, providing insights into its broad-spectrum inhibitory activity and potency (Lahiri et al., 2013). Additionally, avibactam selectively binds to some bacterial penicillin-binding proteins (PBPs), with varying inhibitory concentrations depending on the bacterial strain, which could lead to the development of new diazabicyclooctane derivatives with improved affinity for PBPs (Asli et al., 2015).

Kinetic Studies of Avibactam

Kinetic characterization of avibactam's inhibition against various classes of β-lactamases and its acyl enzyme stability reveals the highest inhibition efficiency against class A, followed by class C and D β-lactamases. These baseline inhibition values provide a foundation for future structural and mechanistic studies (Ehmann et al., 2013).

Potential for Resistance and Future Development

Despite its efficacy, there is a need for continuous monitoring of ceftazidime-avibactam susceptibility during therapy due to the potential for rapid development of resistance, especially in infections caused by strains carrying blaCTX-M-14 and blaOXA-48 (Both et al., 2017). The development of diazabicyclooctane derivatives and their dual inhibition of both serine-β-lactamases and penicillin-binding proteins suggest avenues for next-generation therapies against Gram-negative pathogens (King et al., 2016).

Propriétés

IUPAC Name

ethyl 3-[[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxy]-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLCXRZVJOZQZ-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)(C)COS(=O)(=O)ON1[C@@H]2CC[C@H](N(C2)C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2245880-46-8
Record name Avibactam Tomilopil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PUM9D4DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avibactam tomilopil
Reactant of Route 2
Avibactam tomilopil
Reactant of Route 3
Avibactam tomilopil
Reactant of Route 4
Reactant of Route 4
Avibactam tomilopil
Reactant of Route 5
Reactant of Route 5
Avibactam tomilopil
Reactant of Route 6
Avibactam tomilopil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.